molecular formula C13H14F3NO4 B1354002 (4S)-4-(4-Trifluoromethyl-benzyl)-L-glutamic acid CAS No. 207508-60-9

(4S)-4-(4-Trifluoromethyl-benzyl)-L-glutamic acid

Cat. No.: B1354002
CAS No.: 207508-60-9
M. Wt: 305.25 g/mol
InChI Key: DGVMWWMTSDUMAQ-WPRPVWTQSA-N
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Description

(4S)-4-(4-Trifluoromethyl-benzyl)-L-glutamic acid is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a trifluoromethyl group attached to a benzyl group, which is further connected to the L-glutamic acid backbone. The presence of the trifluoromethyl group imparts distinct chemical and physical properties, making it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the copper-catalyzed chemoselective synthesis, which involves the cycloaddition of 2-bromo-3,3,3-trifluoropropene with various N-arylsydnone derivatives under mild conditions . This method provides moderate to excellent yields with excellent regioselectivity.

Industrial Production Methods

Industrial production of (4S)-4-(4-Trifluoromethyl-benzyl)-L-glutamic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-(4-Trifluoromethyl-benzyl)-L-glutamic acid undergoes various chemical reactions, including:

    Oxidation: The trifluoromethyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.

Scientific Research Applications

(4S)-4-(4-Trifluoromethyl-benzyl)-L-glutamic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4S)-4-(4-Trifluoromethyl-benzyl)-L-glutamic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4S)-4-(4-Trifluoromethyl-benzyl)-L-glutamic acid is unique due to its specific structure, which combines the properties of the trifluoromethyl group with the biological relevance of L-glutamic acid. This combination makes it particularly valuable in both chemical synthesis and biological research.

Properties

IUPAC Name

(2S,4S)-2-amino-4-[[4-(trifluoromethyl)phenyl]methyl]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO4/c14-13(15,16)9-3-1-7(2-4-9)5-8(11(18)19)6-10(17)12(20)21/h1-4,8,10H,5-6,17H2,(H,18,19)(H,20,21)/t8-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVMWWMTSDUMAQ-WPRPVWTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC(C(=O)O)N)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C[C@@H](C(=O)O)N)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90435064
Record name (4S)-4-(4-Trifluoromethyl-benzyl)-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207508-60-9
Record name (4S)-4-(4-Trifluoromethyl-benzyl)-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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